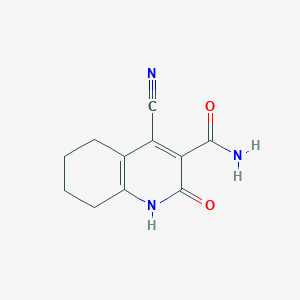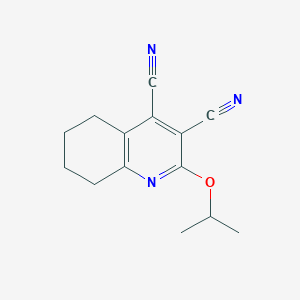
5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzoxadiazole derivative followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the benzoxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives with various functional groups.
科学的研究の応用
5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
5,7-ジニトロ-N-(3-ニトロフェニル)-2,1,3-ベンゾオキサジアゾール-4-アミンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ニトロ基とアミン基は、その結合親和性と特異性に重要な役割を果たします。この化合物は、さまざまな生化学経路を調節することができ、生物系で観察されるその効果につながります。
類似化合物との比較
類似化合物
- 5,7-ジニトロ-N-(4-ニトロフェニル)-2,1,3-ベンゾオキサジアゾール-4-アミン
- 5,7-ジニトロ-N-(2-ニトロフェニル)-2,1,3-ベンゾオキサジアゾール-4-アミン
- 5,7-ジニトロ-N-(3-メチルフェニル)-2,1,3-ベンゾオキサジアゾール-4-アミン
独自性
5,7-ジニトロ-N-(3-ニトロフェニル)-2,1,3-ベンゾオキサジアゾール-4-アミンは、ニトロ基とニトロフェニル基の特定の位置によって、独特の化学的および物理的特性が付与されるため、独自です。この独自性により、この化合物は、研究と産業において、ターゲットを絞った用途に役立ちます。
特性
分子式 |
C12H6N6O7 |
|---|---|
分子量 |
346.21 g/mol |
IUPAC名 |
5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C12H6N6O7/c19-16(20)7-3-1-2-6(4-7)13-10-8(17(21)22)5-9(18(23)24)11-12(10)15-25-14-11/h1-5,13H |
InChIキー |
AHAHPQRWDNPSAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11051785.png)
![N-[(10Z)-3,3,4-tricyano-2-phenyloctahydro-8a,4-(epoxymethano)chromen-10-ylidene]acetamide](/img/structure/B11051791.png)
![6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051800.png)

![3-[(naphthalen-1-yl)methyl]-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11051803.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B11051806.png)

![2-(4-chlorophenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11051814.png)
![6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051817.png)
![3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051821.png)
![5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051824.png)

![N,N,5-trimethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11051839.png)

